molecular formula C12H9ClFN3O B5552706 N-(5-chloro-2-pyridinyl)-N'-(4-fluorophenyl)urea

N-(5-chloro-2-pyridinyl)-N'-(4-fluorophenyl)urea

Cat. No. B5552706
M. Wt: 265.67 g/mol
InChI Key: ZGMYXIGTYUMVLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-chloro-2-pyridinyl)-N'-(4-fluorophenyl)urea and related compounds involves reactions of isocyanates with substituted anilines or amines. For example, N,N′-Disubstituted ureas have been synthesized by reacting isocyanatoadamantanes with fluoro- and chlorosubstituted anilines, yielding products with potential as human soluble epoxide hydrolase inhibitors (Danilov, Burmistrov, Rasskazova, & Butov, 2020).

Molecular Structure Analysis

Molecular structure characterization techniques such as X-ray crystallography, NMR, MS, and IR have played a crucial role in understanding the structure of this compound derivatives. The planarity of the urea scaffold and the presence of intramolecular N–H···O hydrogen bonds contribute to the stability of these compounds (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

Chemical Reactions and Properties

Reactivity studies indicate that this compound derivatives engage in complexation and hydrogen bonding, influencing their structural and electronic properties. For instance, associations with 2-amino-1,8-naphthyridines and benzoates reveal the substituent effect on complex formation and the importance of intramolecular hydrogen bonding in urea derivatives (Ośmiałowski, Mroczyńska, Kolehmainen, Kowalska, Valkonen, Pietrzak, & Rissanen, 2013).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are influenced by the molecular arrangement and hydrogen bonding patterns. Studies show that this compound compounds can exhibit different crystal structures and solubility behaviors depending on their substituents and the conditions under which they are synthesized (Ke & Xue, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for the applications of this compound derivatives. These compounds have been studied for their potential biological activities, showing promising results in areas such as antiproliferative activity against cancer cell lines and inhibitory effects on enzymes (Al-Sanea, Khan, Abdelazem, Lee, Mok, Gamal, Shaker, Afzal, Youssif, & Omar, 2018).

properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3O/c13-8-1-6-11(15-7-8)17-12(18)16-10-4-2-9(14)3-5-10/h1-7H,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMYXIGTYUMVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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